N-ethylpyridazin-4-amine is classified as an organic compound within the heterocyclic amines category. Its structural formula can be represented as follows:
This compound is derived from pyridazine, where an ethyl group is substituted at the nitrogen atom in the 4-position. Pyridazines are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals .
The synthesis of N-ethylpyridazin-4-amine can be achieved through various methods. One common approach involves the reaction of 4-chloropyridazine with ethylamine. The reaction typically proceeds via nucleophilic substitution:
In addition to this method, alternative synthetic routes may involve reductive amination or other coupling reactions that utilize different starting materials or catalysts .
N-ethylpyridazin-4-amine can participate in various chemical reactions typical of amines and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action for N-ethylpyridazin-4-amine is largely dependent on its interactions with biological targets. While specific studies on this compound may be limited, related pyridazine derivatives have been shown to exhibit various mechanisms including:
Quantitative structure-activity relationship studies could provide insights into how structural variations affect biological activity .
Understanding the physical and chemical properties of N-ethylpyridazin-4-amine is crucial for its application:
These properties influence its behavior in biological systems and its potential applications in drug formulation .
N-ethylpyridazin-4-amine has potential applications across several fields:
Ongoing research into pyridazine derivatives continues to uncover new applications and enhance their utility in various scientific domains .
Pyridazine derivatives entered medicinal chemistry in the late 19th century, but their therapeutic potential remained underexploited until recent decades. The pyridazine ring (1,2-diazine) distinguishes itself from other azines through a high dipole moment (~4.22 D), reduced basicity (pKa ~2.0), and dual hydrogen-bonding capacity [4]. These properties facilitate unique target interactions, yet only three FDA-approved drugs contain this core as of 2023: the withdrawn antidepressant minaprine, the prostate cancer therapy relugolix (2020), and the psoriasis drug deucravacitinib (2022) [4]. The scarcity stems from synthetic challenges and historical preference for pyridine/pyrimidine scaffolds. However, N-ethylpyridazin-4-amine (CAS 1521274-68-9) exemplifies renewed interest in N4-substituted derivatives for optimizing drug-like properties [1].
Table 1: Physicochemical Profile of N-Ethylpyridazin-4-amine
Property | Value | Method/Reference |
---|---|---|
IUPAC Name | N-ethylpyridazin-4-amine | [1] |
Molecular Formula | C₆H₉N₃ | [1] |
Melting Point | 123–125°C | [1] |
Storage Temperature | Room Temperature (RT) | [1] |
Purity | ≥95% | [1] |
InChI Key | BKLRUHXJKBGDME-UHFFFAOYSA-N | [1] |
Topological Polar Surface Area | 25.8 Ų | Calculated from [4] |
cLogP | -0.51 | [4] |
N4-substitution in pyridazin-4-amines critically modulates lipophilicity, target engagement, and metabolic stability. The ethyl group in N-ethylpyridazin-4-amine reduces basicity (pKa ~2.0) compared to unsubstituted analogs, enhancing membrane permeability. This aligns with trends observed in relugolix, where N4-alkylation optimizes bioavailability [4]. Key effects of N4-alkylation include:
Pyridazin-4-amine serves as an underutilized bioisostere for pyrimidin-4-amine, with distinct advantages in polarity and spatial interactions:
Table 2: Bioisosteric Comparison of Pyridazin-4-amine and Pyrimidin-4-amine
Property | Pyridazin-4-amine | Pyrimidin-4-amine | Pharmacological Impact |
---|---|---|---|
Dipole Moment | 4.22 D | 2.33 D | Enhanced π-π stacking with aromatic residues |
pKa (Conjugate Acid) | ~2.0 | ~0.93 | Reduced basicity improves CNS penetration |
H-Bond Acceptor Strength | Moderate (pKBHX = 1.65) | Strong (pKBHX = 1.07) | Tunable target affinity |
Intrinsic cLogP | -0.51 | 0.26 | Improved aqueous solubility |
Ring Topology | Asymmetric | Symmetric | Complementary binding geometry |
Fig. 1: Hydrogen-bonding motifs of pyridazin-4-amine (left) vs. pyrimidin-4-amine (right). Pyridazine’s asymmetric N1-N2 orientation supports bidentate interactions inaccessible to pyrimidine.
The pyridazine ring’s asymmetry enables interactions with asymmetric enzyme pockets (e.g., kinase allosteric sites), as demonstrated in deucravacitinib’s TYK2 inhibition [4]. Additionally, its lower lipophilicity (cLogP −0.51 vs. +0.26 for pyrimidine) reduces off-target binding to P-glycoprotein transporters [4] [9]. However, pyrimidine remains preferred for scaffolds requiring high electron density at N1/C2 for metal chelation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3